![molecular formula C10H18N2O2 B1527089 (R)-1-(Boc-氨基)-3-氮杂双环[3.1.0]己烷 CAS No. 1250883-73-8](/img/structure/B1527089.png)

(R)-1-(Boc-氨基)-3-氮杂双环[3.1.0]己烷

描述

Synthesis Analysis

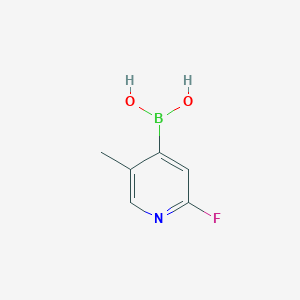

The synthesis of this compound involves several steps, including enantioselective dearomative borylation . Researchers have successfully developed a method using a Cu(I) catalyst in conjunction with a (R,R)-Ph-BPE ligand . This process enables the efficient formation of heterocyclic α-amino boronates , which are novel compounds potentially relevant to drug discovery .

科学研究应用

不对称合成和生物活性

氮杂双环[3.1.0]己烷-1-醇作为框架

通过 Ti(IV) 介导的氨基酸衍生物环丙烷化得到的氮杂双环[3.1.0]己烷-1-醇,可用作合成药理活性产物的多功能中间体。这些化合物可以通过各种金属促进过程进行选择性重排、不寻常的环裂解生成吡咯烷酮,或开环生成旋光活性二氢吡啶酮和手性三环哌啶酮 (Jida, Guillot, & Ollivier, 2007)。

3-氮杂双环[3.1.0]己-1-胺的合成

通过 α-(N-烯丙基氨基)取代的 N,N-二烷基甲酰胺和腈的分子内还原环丙烷化,合成了各种具有 1-氨基-3-氮杂双环[3.1.0]己烷骨架的受保护衍生物,展示了该方法在生成对映体纯化合物的效率 (Gensini 等,2002)。

二肽 β-转角模拟物

氮杂双环[ XY0 ]烷基氨基酸被强调为具有药物发现重大潜力的刚性二肽 β-转角模拟物。开发了一种有效的合成方法,可以从廉价的前体开始实际合成这些化合物 (Wang, Xiong, & Hruby, 2001)。

菲西霉素中的胍基修饰

对菲西霉素的研究(一种具有 1-氮杂双环[3.1.0]己烷环的二肽)强调了该环上胍基修饰对其通过 DNA 烷基化对细菌、真菌和肿瘤的生物活性的重要作用。这项工作还深入研究了菲西霉素的生物合成,提供了对天然产物多样化的见解 (Kurosawa 等,2020)。

作用机制

Target of Action

The primary target of ®-1-(Boc-amino)-3-azabicyclo[31It is known that tert-butanesulfinamide, a related compound, is extensively used in the synthesis of n-heterocycles via sulfinimines . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may also interact with similar targets.

Mode of Action

The exact mode of action of ®-1-(Boc-amino)-3-azabicyclo[31It is known that the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by ®-1-(Boc-amino)-3-azabicyclo[31It is known that the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts represent an atom-economical and scalable route to access value-added primary amines . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may affect similar biochemical pathways.

Result of Action

The molecular and cellular effects of ®-1-(Boc-amino)-3-azabicyclo[31It is known that the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts represent an atom-economical and scalable route to access value-added primary amines . This suggests that ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may have similar molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of ®-1-(Boc-amino)-3-azabicyclo[31It is known that the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This suggests that the action of ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may be influenced by similar environmental factors.

属性

IUPAC Name |

tert-butyl N-[(1R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHTZGBRXSYOMG-MHPPCMCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]12CC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)

![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)

![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)